REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C)([O-])C.[K+].[F:16][C:17]1[CH:18]=[N:19][CH:20]=[C:21](F)[CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>CN1C(=O)CCC1.[Cl-].[Na+].O>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([O:9][C:21]2[CH:20]=[N:19][CH:18]=[C:17]([F:16])[CH:22]=2)=[CH:3][C:2]=1[NH2:1] |f:1.2,4.5.6,8.9.10|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then warmed to 80° C.
|
Type
|
STIRRING
|
Details
|
stirred for 24 h
|
Duration
|
24 h
|
Type
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TEMPERATURE
|
Details
|
The resulting black mixture was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated sodium bicarbonate (50 mL), water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)OC=1C=NC=C(C1)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |